![molecular formula C9H9Cl2N3O B8154887 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154887.png)
2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a 2-methoxy-ethyl group at position 7. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloropyrimidine with an appropriate pyrrole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dimethylformamide to tetrahydrofuran depending on the specific reaction requirements .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against breast cancer cell lines, with IC50 values indicating potent activity against tumor growth .
2. Antiviral Properties
The compound has also been investigated for its antiviral effects. It has shown activity against certain viral pathogens by inhibiting viral replication mechanisms.
Case Study : Research highlighted in Antiviral Research demonstrated that this compound effectively reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections .
3. Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study : A publication in Pharmacology Reports detailed experiments where the compound significantly decreased markers of inflammation in mice subjected to induced inflammatory responses .
Safety and Toxicity
Toxicological evaluations have been performed to assess the safety profile of this compound. Studies indicate that while it exhibits therapeutic potential, careful consideration of dosage and administration routes is necessary to minimize adverse effects.
Mechanism of Action
The mechanism by which 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the 2-methoxy-ethyl group, which may affect its chemical and biological properties.
2,4-Dichloro-7-(2-hydroxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a hydroxy group instead of a methoxy group, potentially leading to different reactivity and applications.
Uniqueness
2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various kinases. This article reviews its biological activity based on recent studies, highlighting its efficacy against cancer cell lines and its mechanisms of action.
- Molecular Formula : C9H9Cl2N3O
- CAS Number : 90065632
- Molecular Weight : 232.09 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with dichloro and methoxyethyl groups.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, a study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives that showed moderate to excellent activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising derivative had IC50 values of 0.66 μM for A549, 0.38 μM for HeLa, and 0.44 μM for MCF-7, outperforming the standard control Cabozantinib in apoptosis induction .
The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in tumor growth and angiogenesis. Notably:
- VEGFR-2 Inhibition : This compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. In a comparative study, certain derivatives were found to be significantly more potent than the standard semaxanib .
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the phenyl rings can enhance biological activity. For example:
- Compounds with electron-withdrawing groups (EWGs) on the terminal phenyl rings exhibited improved anticancer activity.
- The presence of halogen atoms (e.g., chlorine) was found to be beneficial for increasing potency against cancer cell lines .
Case Studies
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study A | A549 | 0.66 | Apoptosis via ROS |
Study B | HeLa | 0.38 | VEGFR-2 inhibition |
Study C | MCF-7 | 0.44 | Intrinsic apoptosis |
Properties
IUPAC Name |
2,4-dichloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c1-15-5-4-14-3-2-6-7(10)12-9(11)13-8(6)14/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQABKTGKSWDWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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